molecular formula C15H12N4O4 B5779988 1-(2-Methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea

1-(2-Methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea

Cat. No.: B5779988
M. Wt: 312.28 g/mol
InChI Key: CDDOJKHNIVGABH-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea typically involves the reaction of 2-methyl-1,3-benzoxazole with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst, sodium dithionite.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles or nucleophiles under appropriate conditions (e.g., acidic or basic medium).

Major Products Formed

    Reduction: 1-(2-Methyl-1,3-benzoxazol-5-yl)-3-(3-aminophenyl)urea.

    Oxidation: Corresponding oxides or other oxidized derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and nitrophenyl group could play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-1,3-benzoxazol-5-yl)-3-phenylurea: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(2-Methyl-1,3-benzoxazol-5-yl)-3-(4-nitrophenyl)urea: Similar structure but with the nitro group in a different position, potentially leading to different properties.

Uniqueness

1-(2-Methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea is unique due to the specific positioning of the nitro group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure may offer advantages in certain applications compared to its analogs.

Properties

IUPAC Name

1-(2-methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c1-9-16-13-8-11(5-6-14(13)23-9)18-15(20)17-10-3-2-4-12(7-10)19(21)22/h2-8H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDOJKHNIVGABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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